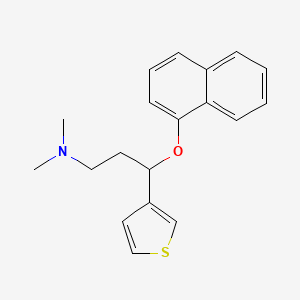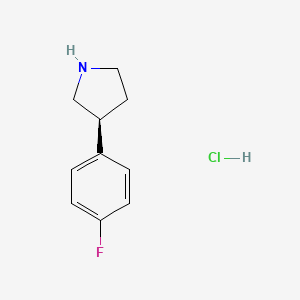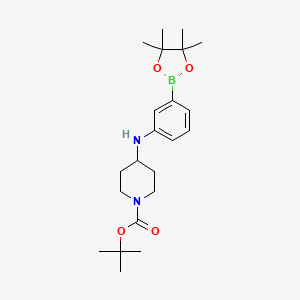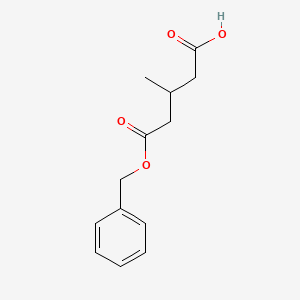
(1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate
Descripción general
Descripción
(1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate is a complex organic compound that features a cyclohexene ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Boc-Protected Amino Group: The amino group is introduced via nucleophilic substitution, followed by protection with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce the double bond in the cyclohexene ring.
Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Industry: The compound is used in the production of fine chemicals and as a precursor for materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar Boc-protected amino group.
Methyl 6-aminohexanoate: Lacks the Boc protection and cyclohexene ring but has a similar ester and amino functionality.
Cyclohex-3-enecarboxylic acid: Shares the cyclohexene ring and carboxylic acid group but lacks the amino and ester functionalities.
Uniqueness
(1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate is unique due to its combination of a Boc-protected amino group, a cyclohexene ring, and a methyl ester group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Propiedades
IUPAC Name |
methyl (1R,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h5-6,9-10H,7-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIDCDXFSTUXMB-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC=CC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3101050.png)

![6'-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B3101072.png)

![5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole](/img/structure/B3101087.png)
![2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B3101100.png)




![Benzamide, N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]-4-(3-methyl-1H-1,2,4-triazol-5-yl)-](/img/structure/B3101132.png)



